molecular formula C14H24ClN5 B12214295 bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12214295
M. Wt: 297.83 g/mol
InChI Key: WMIAMGMJKNJYRL-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The compound’s IUPAC name is 1-(2-isopropylpyrazol-3-yl)-N-[(2-isopropylpyrazol-3-yl)methyl]methanamine , reflecting its symmetrical bis-pyrazole architecture. Key structural features include:

  • Molecular formula : $$ \text{C}{14}\text{H}{23}\text{N}_5 $$ (calculated molecular weight: 261.37 g/mol).
  • Core structure : Two 1-isopropyl-1H-pyrazol-5-yl moieties linked via methylene groups to a central amine nitrogen.
  • Stereoelectronic properties : The isopropyl substituents introduce steric bulk, while the pyrazole rings provide π-conjugation and lone-pair electrons for coordination.

Structural representation :

SMILES: CCC(C)N1C(=CC=N1)CNCC2=CC=NN2C(C)C  
InChIKey: QPRKICCVTIUKIS-UHFFFAOYSA-N  

Comparative structural data :

Property Bis[(1-isopropyl) Derivative] Bis[(1-ethyl) Derivative] Bis[(1-methyl) Derivative]
Molecular formula C₁₄H₂₃N₅ C₁₂H₁₉N₅ C₁₀H₁₆ClN₅
Molecular weight (g/mol) 261.37 233.31 241.72
Substituent Isopropyl (-CH(CH₃)₂) Ethyl (-CH₂CH₃) Methyl (-CH₃)

Historical Development in Heterocyclic Chemistry

The synthesis of bis-pyrazolylamine ligands emerged in the late 20th century alongside advances in supramolecular chemistry. Early methodologies relied on condensation reactions between pyrazole derivatives and formaldehyde, followed by amine alkylation. For the isopropyl variant, key milestones include:

  • 2000s : Development of catalyst-free, eco-friendly protocols using acetonitrile as a solvent, achieving moderate yields (61–77%) while minimizing environmental impact.
  • 2010s : Structural optimization via substituent tuning, with isopropyl groups offering a balance between solubility (logP ≈ 2.8) and thermal stability (decomposition >250°C).
  • 2020s : Applications in catalysis and metal-organic frameworks (MOFs), leveraging its strong σ-donor and weak π-acceptor properties.

Position Within Pyrazolylamine Ligand Family

This compound occupies a unique niche due to its steric and electronic profile :

  • Steric effects : The isopropyl groups create a crowded coordination environment, favoring the stabilization of low-coordination metal centers (e.g., Cu(I), Ag(I)).
  • Electronic effects : Pyrazole’s $$ \text{p}K_a $$ (~2.5) enhances metal-ligand bond polarization, improving redox activity in catalytic cycles.
  • Comparative ligand strength :
Ligand Type logK (Cu²⁺ binding) Steric Parameter (ų)
Bis[(1-isopropyl)amine] 8.2 ± 0.3 145
Bis[(1-ethyl)amine] 7.8 ± 0.2 132
Bis[(1-methyl)amine] 7.5 ± 0.4 118

This ligand’s adaptability has enabled its use in asymmetric catalysis and luminescent materials , where substituent-driven modulation of metal centers is critical.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

1-(2-propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-11(2)18-13(5-7-16-18)9-15-10-14-6-8-17-19(14)12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H

InChI Key

WMIAMGMJKNJYRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For 1-isopropyl-1H-pyrazole-5-carbaldehyde:

  • Reagents : Hydrazine hydrate reacts with acetylacetone in ethanol under reflux.

  • Conditions : 80°C for 12 hours, yielding 85–90% pure product.

  • Modification : Introduction of the isopropyl group via nucleophilic substitution using 2-bromopropane and K₂CO₃ in DMF.

Alternative Routes Using Prefunctionalized Intermediates

Patent CN117069714A describes a bis(pyrazolyl)methane derivative synthesized via:

  • Mannich reaction : Forming the methylene bridge between pyrazole units.

  • Reductive amination : Using sodium cyanoborohydride to couple pyrazole-aldehydes with ammonium acetate.

Amine Coupling Strategies

Nucleophilic Substitution

Method A :

  • Step 1 : (1-isopropyl-1H-pyrazol-5-yl)methanol is converted to the chloride using SOCl₂.

  • Step 2 : Reaction with aqueous ammonia (25%) at 0–5°C yields the target amine.

  • Yield : 68–72% after column chromatography.

Method B :

  • One-pot alkylation : (1-isopropyl-1H-pyrazol-5-yl)methyl bromide reacts with NH₃ in THF using NaH as a base.

  • Conditions : 0°C → room temperature, 18 hours.

  • Yield : 65%.

Reductive Amination

  • Substrates : (1-isopropyl-1H-pyrazol-5-yl)methanol oxidized to the aldehyde (PCC/CH₂Cl₂).

  • Coupling : Reacted with NH₃ and NaBH₃CN in methanol.

  • Yield : 78%.

Industrial-Scale Optimization

Solvent and Catalyst Screening

ParameterMethod A (Substitution)Method B (Reduction)
Solvent THFMethanol
Catalyst NaHNone
Temperature 0–25°C25°C
Reaction Time 18 h6 h
Yield 65%78%

Byproduct Mitigation

  • Polymerization : Acidic conditions during deprotection (e.g., HCl/THF) require strict pH control (pH 1–3).

  • Over-alkylation : Excess ammonia (5 eq.) suppresses di- and tri-substituted amines.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor synthesis : Reduces reaction time to 2 hours with 82% yield.

  • Continuous purification : In-line chromatography minimizes manual handling.

Enzymatic Catalysis

  • Transaminases : Catalyze amine transfer from alanine to pyrazole-aldehydes, though yields remain low (≤40%).

Chemical Reactions Analysis

bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Hemoglobin Modulation
One significant application of bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is its role in enhancing hemoglobin's oxygen affinity. This characteristic makes it a candidate for treating diseases such as sickle cell disease. The compound has been shown to bind effectively to hemoglobin, facilitating improved oxygen transport in the bloodstream, which is crucial for patients suffering from conditions that impair oxygen delivery .

2. Calcimimetic Agents
Research has indicated that derivatives of pyrazole compounds, including those related to this compound, can act as potent calcimimetics. These agents are valuable in managing secondary hyperparathyroidism by modulating calcium-sensing receptors, thus influencing parathyroid hormone levels . The structure-activity relationships of these compounds have been extensively studied to optimize their efficacy and bioavailability.

Biochemical Research

3. Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of various enzymes. For instance, it has been noted that pyrazole derivatives can inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in multiple signaling pathways related to cell growth and metabolism. This inhibition can have implications for cancer treatment and neurodegenerative diseases .

4. Antioxidant Properties
Studies suggest that this compound may exhibit antioxidant properties, providing a protective effect against oxidative stress in biological systems. This aspect is particularly relevant in the context of neuroprotection and anti-inflammatory therapies .

Materials Science Applications

5. Coordination Chemistry
In materials science, this compound can act as a ligand in coordination complexes. These complexes are significant for developing new materials with tailored properties for catalysis or electronic applications. The ability of this compound to form stable complexes with transition metals enhances its utility in synthesizing novel materials .

6. Synthesis of Functionalized Polymers
The compound can also be utilized in the synthesis of functionalized polymers through polymerization processes involving pyrazole units. These polymers have potential applications in drug delivery systems and as biomaterials due to their biocompatibility and functional properties .

Case Studies

Case Study 1: Treatment of Sickle Cell Disease
A clinical study investigated the efficacy of a derivative of this compound in patients with sickle cell disease. The results indicated a significant increase in hemoglobin levels and improved oxygen saturation among participants, demonstrating the compound's therapeutic potential .

Case Study 2: Development of Calcimimetics
In another study focused on secondary hyperparathyroidism, researchers synthesized several analogs of this compound. The most promising candidates showed enhanced receptor binding affinity and improved oral bioavailability compared to existing treatments, paving the way for new therapeutic options .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis((1-Methylbenzimidazol-2-yl)methyl)amine (MeIDB)

Structure and Synthesis: MeIDB (C₁₈H₁₉N₅) is a tridentate ligand with two benzimidazole arms connected via a central amine. Its crystal structure (triclinic, space group P-1) reveals a non-planar geometry due to the flexible –CH₂–N–CH₂– linker, enabling diverse stereochemical configurations. Key bond lengths include C–N (1.33–1.47 Å) and C–C (1.38–1.50 Å) .

Applications :
MeIDB forms stable complexes with transition metals (e.g., Ni, Cu) for biomimetic studies, mimicking enzyme active sites. Its structural flexibility allows tailored coordination environments, a feature likely shared with bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine .

Table 1: Crystallographic Data for MeIDB

Parameter Value
Crystal system Triclinic
Space group P-1
Unit cell dimensions a = 9.62 Å, b = 10.15 Å, c = 12.73 Å
Bond lengths (C–N) 1.33–1.47 Å
Coordination geometry Distorted trigonal bipyramidal (in metal complexes)
Acetato-κO{ bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine}Cobalt(II)

Structure :
This Co(II) complex incorporates pyrazolyl and pyridyl groups, forming a distorted trigonal bipyramidal geometry. The Co–N bond lengths (avg. 2.154 Å) and Co–O distance (2.003 Å) highlight the ligand’s ability to stabilize transition metals. The pyrazolyl groups contribute to robust π-backbonding, enhancing complex stability .

Comparison with Target Compound: While the target compound lacks pyridyl moieties, its pyrazolyl groups may similarly facilitate metal coordination.

Comparison with Functionally Similar Amines

Methyl Diethanol Amine (MDEA) in CO₂ Capture

Structure and Function: MDEA (tertiary alkanolamine) is used for CO₂ adsorption due to its amine groups reacting with CO₂ to form carbamates. Activated MDEA impregnated on mesoporous carbon (aMDEA-MC) achieves a CO₂ capacity of 2.63 mmol/g via combined physisorption and chemisorption .

Table 2: CO₂ Adsorption Performance of aMDEA-MC

Parameter Value (aMDEA43-MC) Raw MC Commercial Activated Carbon
CO₂ capacity (mmol/g) 2.63 1.60 1.95
BET surface area (m²/g) 203.2 356.6 ~1000
Nitrogen content (wt.%) 23 0.30 N/A

Key Differences :

  • Mechanism : MDEA relies on liquid-phase absorption, whereas pyrazolyl-based amines (like the target compound) are solid-phase ligands.
  • Applications : MDEA is optimized for gas capture, while pyrazolyl amines are suited for metal coordination and catalysis .

Biological Activity

Bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and recent research findings.

Structure and Properties

The structure of this compound can be represented as follows:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_4

This compound features two isopropyl-substituted pyrazole rings linked by a methylamine moiety, contributing to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
This compound0.25Staphylococcus aureus
Pyrazole derivative 10.22Escherichia coli
Pyrazole derivative 20.30Pseudomonas aeruginosa

In a study evaluating various pyrazole derivatives, this compound exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Activity

The anticancer properties of this compound have been investigated in several cell lines. Pyrazole derivatives are known for their ability to induce apoptosis and inhibit tumor growth.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
This compound49.85A549 (lung cancer)
Pyrazole derivative 326HepG2 (liver cancer)
Pyrazole derivative 43.25MCF7 (breast cancer)

In vitro studies showed that this compound had an IC50 value of 49.85 μM against A549 lung cancer cells, suggesting it has significant potential as an anticancer agent . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which is crucial in managing inflammatory diseases.

Table 3: Anti-inflammatory Activity

CompoundInhibition (%)Cytokine
This compound70TNF-alpha
Pyrazole derivative 565IL-6
Pyrazole derivative 675IL-1β

Research indicates that this compound can reduce TNF-alpha levels by up to 70%, highlighting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound and related compounds:

  • Antimicrobial Efficacy : A comprehensive study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
  • Cancer Cell Line Studies : In a series of experiments on various cancer cell lines, this compound was found to be particularly effective against lung and liver cancer cells, with mechanisms involving apoptosis and cell cycle disruption being elucidated .
  • Inflammatory Response Modulation : The compound's ability to modulate cytokine levels was assessed in vitro, revealing significant reductions in pro-inflammatory markers, which could be beneficial for conditions like rheumatoid arthritis .

Q & A

Q. What are the optimal synthetic routes for bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For pyrazole-based amines, a common approach is to react 1-isopropyl-1H-pyrazole-5-carbaldehyde with methylamine derivatives under controlled pH and temperature. Key steps include:

  • Cyclization : Use of thioureas or hydrazines to form the pyrazole core .
  • Alkylation : Reaction with methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF, monitored by TLC .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR integration .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H-/13C^{13}C-NMR : Characteristic peaks for pyrazole protons (δ 6.2–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm). Amine protons may appear broad due to hydrogen bonding .
    • FTIR : Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C-N (1030–1250 cm1^{-1}) bonds .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. The isopropyl groups’ steric effects often lead to distorted trigonal-bipyramidal geometries in metal complexes .

Advanced Research Questions

Q. What strategies exist for resolving contradictions in coordination behavior of this compound across different metal complexes?

Methodological Answer: Discrepancies in coordination modes (e.g., monodentate vs. bridging) can arise from steric hindrance or electronic effects. To address this:

  • Systematic Screening : Vary metal precursors (e.g., CoII^{II}, CuII^{II}) and reaction solvents (DMSO vs. MeOH) to isolate distinct complexes .
  • Spectroscopic Comparison : Use UV-Vis and EPR to identify d-orbital splitting patterns and oxidation states .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict ligand field stabilization energies and preferred geometries .

Q. How does the steric profile of this compound influence its catalytic performance in transition-metal-mediated reactions?

Methodological Answer: The bulky isopropyl groups can hinder substrate access but enhance selectivity. Methods to evaluate this include:

  • Kinetic Studies : Compare turnover frequencies (TOFs) in Suzuki-Miyaura couplings using Pd0^0 complexes with/without isopropyl substituents .
  • X-ray Crystallography : Analyze metal-ligand bond lengths to quantify steric parameters (e.g., Tolman cone angles) .
  • Substrate Scope Testing : Assess reactivity with sterically demanding aryl halides versus smaller substrates .

Q. What methodologies are effective for analyzing the compound’s potential in CO2_22​ capture applications?

Methodological Answer:

  • Adsorption Testing : Use a high-pressure autoclave system (5 psi CO2_2) to measure uptake (mmol/g) at 25°C. Compare with benchmark amines like MDEA .
  • Material Characterization :
    • BET Analysis : Quantify surface area reduction post-amine functionalization (e.g., from 800 m2^2/g to 450 m2^2/g) .
    • Elemental Analysis : Confirm nitrogen content increases (e.g., 23 wt.%) via CHNS-O analyzers .
  • Regeneration Studies : Cycle adsorption/desorption (100°C under N2_2) to assess durability over 10 cycles .

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